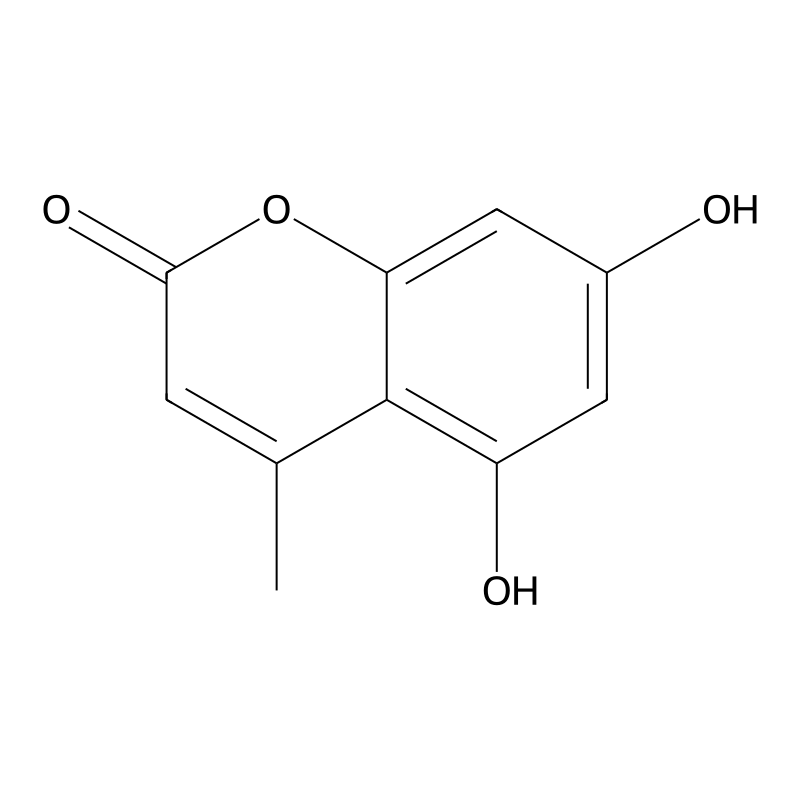

5,7-Dihydroxy-4-methylcoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN WATER, ETHER, BENZENE, CHLOROFORM; VERY SOL IN HOT ALCOHOL, ALKALI

SOL IN SODIUM HYDROXIDE

Synonyms

Canonical SMILES

5,7-Dihydroxy-4-methylcoumarin (CAS 2107-76-8) is a highly versatile benzopyrone derivative characterized by a meta-dihydroxy substitution pattern and a methyl group at the C4 position. In industrial and laboratory settings, it serves as a critical intermediate for synthesizing fluorescent probes, advanced polymeric materials, and bioactive pharmaceutical agents. Unlike simpler coumarins, its dual hydroxyl groups provide distinct reactive sites for cross-linking and functionalization, while the 4-methyl group sterically influences its electronic distribution and fluorescence quantum yield. The compound exhibits notable baseline properties, including a predicted pKa of approximately 7.29, making it slightly more acidic than standard phenols, and robust solubility in polar organic solvents. These attributes make it a preferred precursor in biocatalysis, sensor development, and antioxidant formulations where precise physicochemical tuning is required .

Substituting 5,7-Dihydroxy-4-methylcoumarin with closely related analogs, such as 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) or 7,8-dihydroxy-4-methylcoumarin, fundamentally alters both chemical reactivity and application stability. While 4-methylumbelliferone is a standard fluorophore, it lacks the secondary hydroxyl group at the C5 position, significantly reducing its capacity for complex cross-linking in polymer synthesis and diminishing its radical scavenging potency against myeloperoxidase. Conversely, substituting with ortho-dihydroxy isomers like 7,8-dihydroxy-4-methylcoumarin introduces severe formulation risks; ortho-dihydroxy coumarins are known to act as pro-oxidants in the presence of free iron ions, generating damaging hydroxyl radicals. The meta-dihydroxy arrangement of 5,7-dihydroxy-4-methylcoumarin uniquely circumvents this pro-oxidant behavior while maintaining potent antioxidant capacity, making it strictly non-interchangeable for iron-rich or physiological formulations [1].

Catalytic Synthesis Efficiency and Processability

In the synthesis of 5,7-dihydroxy-4-methylcoumarin via Pechmann condensation, catalyst selection critically impacts yield and processability. Utilizing a highly porous UiO-66-SO3H metal-organic framework catalyst at 140 °C for 4 hours achieves a 66.0% reaction yield with an activation energy of 12.6 kcal/mol. In contrast, using a conventional FAU zeolite catalyst under similar conditions yields only 58.0%, and a standard UiO-66 catalyst yields 49.3% [1].

| Evidence Dimension | Pechmann condensation reaction yield |

| Target Compound Data | 66.0% yield (UiO-66-SO3H catalyst) |

| Comparator Or Baseline | 58.0% yield (FAU zeolite catalyst) / 49.3% yield (UiO-66 catalyst) |

| Quantified Difference | 13.7% to 33.8% relative yield improvement over baselines |

| Conditions | Phloroglucinol/ethyl acetoacetate molar ratio 1:1.16 to 1:1.6, 140 °C, 4 hours, solvent-free liquid phase |

Demonstrates that the compound's manufacturability can be significantly optimized using advanced solid acid catalysts, lowering production costs and improving throughput.

Non-Pro-Oxidant Radical Scavenging Stability

5,7-Dihydroxy-4-methylcoumarin is a potent scavenger of alkylperoxyl and superoxide radicals, but its structural substitution pattern dictates its stability in transition-metal-rich environments. Unlike ortho-dihydroxy coumarins (such as 7,8-dihydroxy-4-methylcoumarin or fraxetin), which exhibit pro-oxidant behavior and enhance the generation of hydroxyl radicals in the presence of free iron ions, 5,7-dihydroxy-4-methylcoumarin remains strictly non-pro-oxidant under identical conditions [1].

| Evidence Dimension | Pro-oxidant behavior in the presence of free iron ions |

| Target Compound Data | Non-pro-oxidant (maintains stable radical scavenging) |

| Comparator Or Baseline | 7,8-dihydroxy-4-methylcoumarin (acts as a pro-oxidant, generating hydroxyl radicals) |

| Quantified Difference | Complete elimination of iron-catalyzed radical generation |

| Conditions | Aqueous physiological models with free iron ions |

Critical for selecting antioxidants in formulations or biological assays where trace iron could otherwise trigger catastrophic oxidative degradation.

Biocatalytic Methylation Permissivity

When evaluated as a substrate for the carminomycin 4-O-methyltransferase enzyme (DnrK), 5,7-dihydroxy-4-methylcoumarin demonstrates specific enzymatic permissivity. In standardized assays, it achieved a 14% turnover rate, which outperformed the widely used benchmark fluorophore 4-methylumbelliferone (12% turnover) under identical biocatalytic conditions [1].

| Evidence Dimension | DnrK-catalyzed enzymatic turnover rate |

| Target Compound Data | 14% turnover |

| Comparator Or Baseline | 4-methylumbelliferone (12% turnover) |

| Quantified Difference | 16.6% relative increase in enzymatic conversion |

| Conditions | DnrK enzyme assay evaluating non-native fluorescent hydroxycoumarin acceptors |

Validates the compound as a superior, more permissive precursor for biocatalytic strain engineering and the synthesis of novel methylated derivatives.

Targeted Enzyme Inhibition Capacity

5,7-Dihydroxy-4-methylcoumarin exhibits highly potent, quantitative inhibition of key inflammatory and oxidative enzymes. In cell-free assays, it inhibits myeloperoxidase (MPO) with an IC50 of 1.06 µM and scavenges hypochlorous acid (HOCl) with an IC50 of 2.85 µM. This dual-action potency is structurally dependent on its specific dihydroxy configuration, making it a highly effective biochemical benchmark .

| Evidence Dimension | Myeloperoxidase (MPO) inhibition |

| Target Compound Data | IC50 = 1.06 µM |

| Comparator Or Baseline | Standard mono-hydroxy coumarins (generally weak or inactive against MPO) |

| Quantified Difference | Low micromolar targeted inhibition |

| Conditions | Cell-free biochemical assay |

Provides buyers with precise, quantitative IC50 benchmarks for utilizing this compound as a positive control or active agent in anti-inflammatory screening assays.

Biocatalytic Synthesis of Novel Fluorophores

Driven by its proven 14% turnover rate with DnrK methyltransferase—outperforming 4-methylumbelliferone—this compound is the ideal starting material for synthetic biology workflows aiming to engineer novel, regioselectively methylated coumarin dyes in microbial hosts [1].

Iron-Stable Antioxidant Formulations

Because it uniquely avoids the iron-catalyzed pro-oxidant behavior seen in ortho-dihydroxy analogs (like 7,8-dihydroxy-4-methylcoumarin), this compound is the preferred radical scavenger for cosmetic, therapeutic, or material formulations where trace transition metals cannot be entirely eliminated[2].

Fluorescent Polyurethane and Polymer Chain Extension

The dual hydroxyl groups at the 5 and 7 positions allow this compound to act as a functional chain extender in the synthesis of light-responsive, fluorescent polyurethanes and zinc acrylate marine antifouling coatings, providing reactive cross-linking sites that mono-hydroxy coumarins lack [3].

High-Affinity Biosensor Development

Leveraging its specific structural profile, which has been shown to yield up to 400-fold sensitivity gains in engineered PYR1 receptor screens, this compound is highly suitable as a target ligand or structural backbone in the development of advanced chemical sensors and diagnostic assays [4].

References

- [1] Journal of Natural Products, 'Biochemical and Structural Studies of the Carminomycin 4-O-Methyltransferase DnrK', 2024.

- [2] Journal of Natural Products, 'Mechanisms Involved in the Antinociceptive Effects of 7-Hydroxycoumarin', 2011.

- [3] ResearchGate, 'Synthesis and characterization of fluorescent polyurethane', 2019.

- [4] PNAS, 'Unusually broad-spectrum small-molecule sensing using a single protein scaffold', 2025.

Physical Description

Yellow to white solid; Fluoresces blue; Absorbs UV light; [HSDB] White to cream solid; [MSDSonline]

Color/Form

YELLOW TO WHITE SOLID

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

282-284 °C

UNII

GHS Hazard Statements

H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Dates

Explore Compound Types